2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
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Overview
Description
2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (CTQ) is a heterocyclic organic compound that has been studied for its potential use in medicinal chemistry. It is a cyclic amino acid derivative that has shown promise in the treatment of several diseases. In
Scientific Research Applications
Synthesis and Chemical Properties
The cyclopropyl group in 2-cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid and its derivatives has been involved in various synthetic routes and chemical reactions. For instance, Szakonyi et al. (2002) explored the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a cyclopropanation process. This process highlighted the creation of a doubly constrained 1-aminocyclopropane-1-carboxylic acid system, which could open new avenues for chemical synthesis and the exploration of constrained amino acid derivatives (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002).
Photochemical Reactions
The photochemistry of related compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, has been studied, providing insights into the behavior of these compounds under irradiation. Mella et al. (2001) investigated the low-efficiency substitution and decarboxylation processes that occur upon irradiation, suggesting potential applications in photochemical syntheses and the study of reaction mechanisms in similar compounds (Mella, Fasani, & Albini, 2001).
Antimicrobial Studies
The incorporation of the cyclopropyl group in quinoline derivatives has been investigated for antimicrobial applications. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones with cyclopropyl groups, showing promising antifungal and antibacterial activities. This research demonstrates the potential of cyclopropyl-containing compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Antibacterial Activity and Synthesis of Novel Compounds
Further studies on the synthesis and antibacterial activity of novel compounds involving cyclopropyl groups have been reported. Al-Sinjilawi et al. (2014) described the synthesis of 4-oxopyrido[2,3-a]phenothiazine-3-carboxylic acids, showcasing their activity against methicillin-resistant Staphylococcus aureus (MRSA). The research highlighted the potential of these compounds in addressing antibiotic resistance (Al-Sinjilawi et al., 2014).
Antimycobacterial Evaluation
The evaluation of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids for antimycobacterial activity has provided valuable insights into their potential therapeutic applications. Senthilkumar et al. (2008) synthesized and evaluated these compounds, identifying several with significant activity against Mycobacterium tuberculosis. This research underlines the importance of cyclopropyl-containing quinolones in developing new treatments for mycobacterial infections (Senthilkumar et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(16)8-3-4-10-9(5-8)6-13-11(14-10)7-1-2-7/h6-8H,1-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRNTFAESUUJJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3CC(CCC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
CAS RN |
1369148-87-7 |
Source
|
Record name | 2-cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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